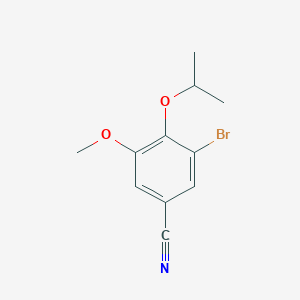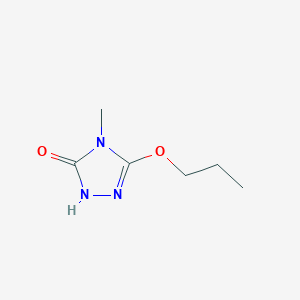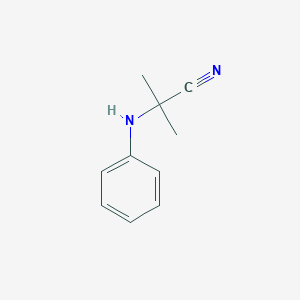![molecular formula C14H9N3 B181886 6H-Indolo[2,3-b]quinoxaline CAS No. 243-59-4](/img/structure/B181886.png)
6H-Indolo[2,3-b]quinoxaline
Overview
Description
6H-Indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both indole and quinoxaline moieties, making it a unique and versatile scaffold for drug development and other applications.
Mechanism of Action
Target of Action
The primary target of 6H-Indolo[2,3-b]quinoxaline is DNA . It is known to interact with DNA, causing changes that can lead to various pharmacological effects .
Mode of Action
This compound predominantly exerts its pharmacological action through DNA intercalation . This means the compound inserts itself between the base pairs in the DNA double helix . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts processes vital for DNA replication . This disruption can lead to the inhibition of cell growth and division, which is particularly relevant in the context of cancer cells .
Pharmacokinetics
The compound’s solubility and stability are known to be high , which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of DNA replication . This disruption can inhibit the growth and division of cells, which is why the compound exhibits anticancer and antiviral activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex depends on the type of substituents and side chains attached to the this compound nucleus . Additionally, the compound exhibits remarkable stability and high solubility in acetonitrile , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
6H-Indolo[2,3-b]quinoxaline is reported to show DNA duplex stabilization . It interacts with DNA, and the nature of these interactions predominantly involves DNA intercalation . The thermal stability of the intercalated complex (DNA and this compound derivatives) is an important parameter for the elucidation of its anticancer, antiviral, and other activities .
Cellular Effects
This compound derivatives have been screened against various human cancer cell lines such as lung (A-549), cervical (HeLa), and prostate (DU-145) to evaluate their cytotoxic effect . These compounds influence cell function by disrupting the processes that are vital for DNA replication .
Molecular Mechanism
The mechanism of action of this compound involves intercalation into the DNA helix . This disruption of DNA processes is vital for its antiviral and cytotoxic activities . Highly active this compound derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown good binding affinity to DNA .
Temporal Effects in Laboratory Settings
The thermal stability of the this compound–DNA complex depends on the type of substituents and side chains attached to the this compound nucleus . This stability is an important parameter for the elucidation of its long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine. This reaction can be catalyzed by various acids such as acetic acid, formic acid, or hydrochloric acid . Additionally, microwave irradiation has been employed to enhance the reaction efficiency, significantly reducing the reaction time to just a few minutes . Another method involves the use of copper-doped cadmium sulfide nanoparticles as catalysts under microwave conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient synthetic routes, such as those involving microwave irradiation and nanoparticle catalysts, suggests potential for industrial application. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6H-Indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using potassium hexacyanoferrate(III) to form 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one . Alkylation reactions with dimethyl sulfate yield quaternary salts, which can be further converted to perchlorates .
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III)
Reduction: Hydrobromic acid at elevated temperatures
Substitution: Dimethyl sulfate for alkylation
Major Products:
Oxidation: 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one
Reduction: Demethylated indoloquinoxalinium salts
Substitution: Quaternary salts and perchlorates
Scientific Research Applications
Chemistry:
- Used as a scaffold for the development of redox-active molecules in nonaqueous redox flow batteries .
Biology and Medicine:
- Exhibits DNA intercalating properties, making it a valuable template for anticancer and antiviral drug development .
- Demonstrates cytotoxic effects against various human cancer cell lines, including lung, cervical, and prostate cancers .
Industry:
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline shares structural similarities with other indole-fused quinoxaline compounds, such as ellipticine, which is known for its antitumor properties . Other similar compounds include:
- 9-fluoro-6H-indolo[2,3-b]quinoxaline
- NCA0424
- B-220
- 9-OH-B-220
These compounds also exhibit DNA intercalating properties and have been studied for their anticancer and antiviral activities . this compound is unique in its combination of high thermal stability and significant binding affinity to DNA, making it a promising candidate for further research and development .
Properties
IUPAC Name |
6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIWLDOHFUYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179031, DTXSID401309710 | |
| Record name | 6H-Indolo(2,3-b)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243-59-4, 243-61-8 | |
| Record name | 6H-Indolo(2,3-b)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Indolo[2,3-b]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indolo[2,3-b]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Indolo(2,3-b)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11H-Indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)



![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)

![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)

